molecular formula C10H14ClNO B6176462 rac-(1R,2R)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride, trans CAS No. 181229-16-3

rac-(1R,2R)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride, trans

Cat. No.: B6176462
CAS No.: 181229-16-3
M. Wt: 199.7
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Description

rac-(1R,2R)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride, trans is a chiral compound with significant applications in various fields of scientific research This compound is known for its unique chemical structure, which includes a methylamino group and a dihydroindenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride, trans typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indene derivatives and methylamine.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Purification: After the synthesis, the compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced technologies, such as flow microreactors, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride, trans can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methylamino group can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have distinct chemical and physical properties, making them useful for different applications.

Scientific Research Applications

rac-(1R,2R)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride, trans has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of rac-(1R,2R)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to rac-(1R,2R)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride, trans include:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure and the trans configuration, which confer distinct chemical and physical properties. These properties make it valuable for various scientific research applications and differentiate it from other similar compounds.

Properties

CAS No.

181229-16-3

Molecular Formula

C10H14ClNO

Molecular Weight

199.7

Purity

95

Origin of Product

United States

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